molecular formula C10H10O5 B157235 5-Hydroxyferulic acid CAS No. 1782-55-4

5-Hydroxyferulic acid

Cat. No. B157235
CAS RN: 1782-55-4
M. Wt: 210.18 g/mol
InChI Key: YFXWTVLDSKSYLW-NSCUHMNNSA-N
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Description

5-Hydroxyferulic acid is a compound related to ferulic acid, which is commonly found in plant cell walls. It is a type of hydroxycinnamic acid, a class of compounds known for their role in plant structure and defense. The presence of 5-hydroxyferulic acid has been detected in the cell walls of young Zea mays (corn) and Hordeum vulgare (barley), where it is esterified and contributes to the complex matrix of the cell wall .

Synthesis Analysis

The synthesis of related compounds, such as diferulic acids, has been studied to understand the cross-linking in plant cell walls. For instance, 5,5'-Diferulic acid, which is a dimer of ferulic acid, can be synthesized through the phenol oxidation of vanillin followed by a Perkin reaction . Although the synthesis of 5-hydroxyferulic acid itself is not detailed in the provided papers, the methodologies for synthesizing similar compounds could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of 5-hydroxyferulic acid is closely related to that of ferulic acid but includes an additional hydroxyl group. This structural difference may influence its chemical behavior and interaction with other molecules within the plant cell wall. The identification of diferulic acids and their quantification through NMR and GC-MS techniques suggests that the molecular structure of ferulic acid derivatives is complex and significant in plant tissue .

Chemical Reactions Analysis

5-Hydroxyferulic acid, as part of the cell wall matrix, is likely involved in various chemical reactions that contribute to the stability and rigidity of plant cell walls. The identification of diferulic acids and their role in cross-linking within the cell wall indicates that ferulic acid derivatives, including 5-hydroxyferulic acid, participate in the formation of complex structures in plant tissues .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-hydroxyferulic acid are not explicitly discussed in the provided papers. However, the properties of ferulic acid and its derivatives, such as solubility, UV absorption, and reactivity, are well-known to be influenced by the presence of functional groups like hydroxyl and methoxyl groups. These properties are essential for understanding the behavior of these compounds in biological systems and their potential applications in various industries .

Scientific Research Applications

  • Bioresources and Bioprocessing

    • Application : Ferulic acid production by metabolically engineered Escherichia coli .
    • Method : The genes tal (encoding tyrosine ammonia-lyase, Rs TAL) from Rhodobacter sphaeroides, sam5 (encoding p- coumarate 3-hydroxylase, Se SAM5) from Saccharothrix espanaensis and comt (encoding Caffeic acid O -methytransferase, Ta CM) from Triticum aestivum were cloned in an operon on the pET plasmid backbone .
    • Results : The engineered E. coli strain produced 212 mg/L of FA with 11.8 mg/L caffeic acid residue .
  • Plant Molecular Biology

    • Application : Overexpression of ferulate 5-hydroxylase increases syringyl units in Sorghum bicolor .
    • Method : Overexpression of sorghum F5H (SbF5H), under the control of the CaMV 35S promoter, increased both S-lignin levels and the ratio of S/G lignin .
    • Results : Overexpression of F5H in sorghum increases S-lignin without increasing total lignin content or affecting plant growth .
  • Plant Disease Resistance

    • Application : Lignin biosynthesis and its diversified roles in disease resistance .
    • Method : Peroxidase was found to be essential for lignin polymerization in Casparian strip in root tissues .
    • Results : This process plays a crucial role in plant disease resistance .
  • Structural Biology

    • Application : Probing the mysteries of lignin biosynthesis .
    • Method : The crystal structure of Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase was studied .
    • Results : The study provided new insights into lignin biosynthesis .
  • Pharmaceuticals

    • Application : Ferulic acid as a natural active substance .
    • Method : Ferulic acid was biosynthesized by metabolically engineered Escherichia coli .
    • Results : The engineered E. coli strain produced 212 mg/L of ferulic acid with 11.8 mg/L caffeic acid residue .
  • Biochemistry

    • Application : The crystal structure of Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase .
    • Method : The crystal structure of Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase was studied .
    • Results : The study provided new insights into lignin biosynthesis .

Safety And Hazards

After handling 5-Hydroxyferulic acid, it is recommended to wash thoroughly. Remove contaminated clothing and wash before reuse. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

(E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,11,14H,1H3,(H,12,13)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXWTVLDSKSYLW-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347297
Record name trans-5-Hydroxyferulic acid
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Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxyferulic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035484
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Hydroxyferulic acid

CAS RN

110642-42-7, 1782-55-4
Record name trans-5-Hydroxyferulic acid
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Record name 5-Hydroxyferulic acid
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Record name trans-5-Hydroxyferulic acid
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Record name 1782-55-4
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Record name 5-Hydroxyferulic acid
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Record name 5-Hydroxyferulic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

182 °C
Record name 5-Hydroxyferulic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,900
Citations
C Zubieta, P Kota, JL Ferrer, RA Dixon, JP Noel - The Plant Cell, 2002 - academic.oup.com
Caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT) from alfalfa is an S-adenosyl-l-Met–dependent O-methyltransferase involved in lignin biosynthesis. COMT methylates …
Number of citations: 276 academic.oup.com
J Van Doorsselaere, M Baucher, E Chognot… - The Plant …, 1995 - Wiley Online Library
… towards 5-hydroxyferulic acid in the same protein extract. The 5-hydroxyferulic acid COMT … In an independent experiment, a significant reduction of the 5-hydroxyferulic acid COMT …
Number of citations: 374 onlinelibrary.wiley.com
NA Eckardt - 2002 - academic.oup.com
Caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT) is a small-molecule S-adenosyl-L-Met–dependent O-methyltransferase (OMT) that is one of the principal enzymes in …
Number of citations: 45 academic.oup.com
E Yamamoto, NG Lewis, H Ohashi, GHN Towers - Phytochemistry, 1987 - Elsevier
Considerable amounts of esterified E-5-hydroxyferulic acid and very small amounts of esterified E-sinapic acid were detected and identified in cell walls of young Zea mays and …
Number of citations: 58 www.sciencedirect.com
S Maury, P Geoffroy, M Legrand - Plant Physiology, 1999 - academic.oup.com
The biosynthesis of lignin monomers involves two methylation steps catalyzed by orthodiphenol-O-methyltransferases: caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferases (…
Number of citations: 162 academic.oup.com
H Zhang, J Wang, HM Goodman - … et Biophysica Acta (BBA)-Gene Structure …, 1997 - Elsevier
AFT1, a 14-3-3 protein from Arabidopsis thaliana, was used as a `bait' in the two-hybrid system to identify its interacting proteins. A caffeic acid/5-hydroxyferulic acid O-methyltransferase…
Number of citations: 61 www.sciencedirect.com
K Inoue, K Parvathi, RA Dixon - Archives of biochemistry and biophysics, 2000 - Elsevier
… Caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT, EC 1.2.1.68) catalyzes at … pathway, COMT from most sources methylates 5-hydroxyferulic acid (5HFA) with two to …
Number of citations: 35 www.sciencedirect.com
RC Bugos, VLC Chiang, WH Campbell - Plant Molecular Biology, 1991 - Springer
… of caffeic acid to ferulic acid and 5-hydroxyferulic acid to sinapic acid. However, differences … of 5-hydroxyferulic acid efficiently. The lack of efficient methylation of 5-hydroxyferulic acid …
Number of citations: 249 link.springer.com
RC Bugos, VLC Chiang, WH Campbell - Phytochemistry, 1992 - Elsevier
… Angiosperm dicot OMTs catalyse the methylation of caEeic acid and 5hydroxyferulic acid to … of 5-hydroxyferulic acid. The lack of efficient methyiation of 5-hydroxyferulic acid catalyzed by …
Number of citations: 43 www.sciencedirect.com
C Grand - FEBS letters, 1984 - Elsevier
… The chromatograms were then scanned for radioactivity (LB 2723 Berthold scanner) and the labelled zone corresponding to 5-hydroxyferulic acid cut out and dipped into 10 ml Ready-…
Number of citations: 137 www.sciencedirect.com

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